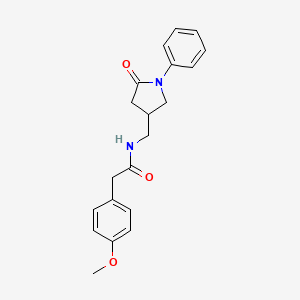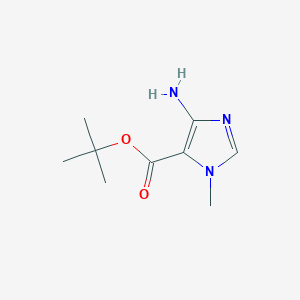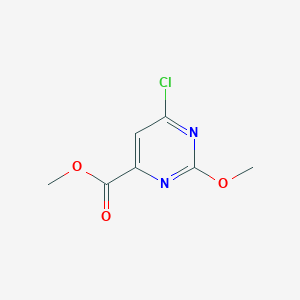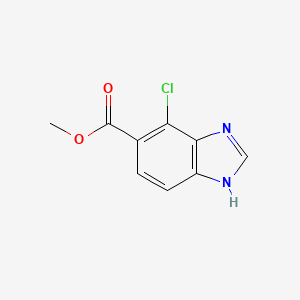
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidinyl acetamide, and it has been the subject of extensive research over the past few years.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide has been the subject of extensive research due to its potential therapeutic applications. This compound has been found to exhibit significant antimicrobial activity against a variety of bacteria and fungi. Additionally, it has been shown to have potential anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a variety of bacteria and fungi. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels and potential side effects of this compound.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide. One direction is to further investigate its potential anticancer activity and determine the mechanisms by which it induces apoptosis in cancer cells. Additionally, further research is needed to determine the potential side effects and safe dosage levels of this compound. Finally, there is a need for research on the potential use of this compound as an antioxidant and anti-inflammatory agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide involves several steps. The first step involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form ethyl 2-(4-methoxyphenyl)acetate. The second step involves the reaction of ethyl 2-(4-methoxyphenyl)acetate with 1-phenyl-3-pyrrolidin-2-one to form this compound.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-15(8-10-18)11-19(23)21-13-16-12-20(24)22(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFPGGAWXALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one](/img/structure/B2910506.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)

![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)